6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid physical and chemical properties
6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid physical and chemical properties
Title: Strategic Utilization of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic Acid in Advanced Drug Discovery: Physicochemical Profiling and Synthetic Methodologies
Abstract: Heterocyclic building blocks form the backbone of modern medicinal chemistry. Among these, functionalized pyridazines have emerged as highly privileged scaffolds due to their favorable physicochemical profiles and geometric versatility. This technical whitepaper provides an in-depth analysis of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (CAS: 1179950-13-0) . By examining its computational properties, structural logic, and validated synthetic workflows, this guide equips drug development professionals with the mechanistic insights required to integrate this building block into complex molecular architectures, such as PROTACs, kinase inhibitors, and GPCR modulators.
Structural Logic and Pharmacophore Rationale
The design of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid is not arbitrary; it is a highly optimized fragment designed to address common attrition factors in drug development, such as poor aqueous solubility and lack of target specificity[1].
The pyridazine core serves as an exceptional bioisostere for phenyl or pyridine rings. The presence of two adjacent nitrogen atoms imparts a strong local dipole moment and introduces two high-quality hydrogen-bond acceptors. This fundamentally lowers the lipophilicity (LogP) of the core compared to its carbocyclic analogs, driving improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
At the C6 position, the butyl(methyl)amino substituent introduces a highly specific lipophilic vector. The butyl chain is conformationally flexible, allowing it to adapt to and fill hydrophobic sub-pockets in target proteins (e.g., the deep lipophilic pockets of kinase hinge regions). Crucially, the tertiary nature of this amine (via the N-methyl group) eliminates a hydrogen-bond donor. This is a deliberate design choice: removing the N-H bond reduces the desolvation energy penalty required for the molecule to transition from an aqueous physiological environment into a lipophilic protein binding site.
At the C3 position, the carboxylic acid acts as the primary synthetic handle, serving as an anchor for amide coupling to larger pharmacophores or linker systems[2].
Caption: Structural logic and pharmacophore contributions of the functionalized pyridazine building block.
Physicochemical and Computational Profiling
To successfully deploy this fragment in lead optimization, its baseline physicochemical properties must be understood. The table below summarizes the core computational data for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid[3][4].
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 209.25 g/mol | Highly lead-like. Leaves an ample molecular weight budget (typically <500 Da for Rule of 5 compliance) for downstream fragment elaboration. |
| LogP | 1.41 | Optimal lipophilicity. Balances the need for aqueous solubility with sufficient lipid membrane permeability. |
| TPSA | 66.32 Ų | Excellent for oral bioavailability. If appended to a moderately lipophilic core, the combined TPSA remains within the threshold for potential Blood-Brain Barrier (BBB) penetration (<90 Ų). |
| H-Bond Donors | 1 | Restricted to the carboxylic acid (which is typically consumed during amide coupling). The resulting functionalized molecule will have minimal H-bond donors, reducing desolvation penalties. |
| H-Bond Acceptors | 4 | Derived from the pyridazine nitrogens and carboxylate oxygens. Facilitates strong, directional interactions with target water networks or protein backbone amides. |
| Rotatable Bonds | 5 | Provides the necessary conformational flexibility for the butyl chain to achieve an induced fit within target hydrophobic pockets. |
Synthetic Methodologies and Experimental Workflows
The utility of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid relies on robust, scalable synthetic routes. The generation of the building block itself is typically achieved via Nucleophilic Aromatic Substitution (SNAr), while its downstream application relies on advanced amide coupling techniques[2][5][6].
Caption: Synthetic workflow for the generation and downstream application of the pyridazine scaffold.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The electron-deficient nature of the diazine ring, coupled with the electron-withdrawing carboxylic acid at the C3 position, highly activates the C6 chloride for nucleophilic attack. The use of a polar aprotic solvent stabilizes the transient Meisenheimer complex[5][6].
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Reagent Preparation: Charge a dry, round-bottom flask with 6-chloropyridazine-3-carboxylic acid (1.0 equiv) and N-methylbutan-1-amine (1.2 equiv).
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Solvent & Base: Suspend the reagents in N,N-dimethylacetamide (DMA) to achieve a 0.5 M concentration. Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
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Thermal Activation: Heat the reaction mixture to 90–100 °C for 4–6 hours under a nitrogen atmosphere. Causality: The steric bulk of the secondary amine requires elevated thermal energy to overcome the activation barrier of the SNAr transition state[6].
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Reaction Monitoring: Monitor the consumption of the starting material via LC-MS.
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Workup & Isolation: Cool the mixture to 0 °C. Carefully acidify with 1M HCl to pH ~3.5. Causality: This specific pH protonates the carboxylic acid (making it neutral and extractable) while avoiding the protonation of the weakly basic pyridazine nitrogens. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from isopropyl acetate (IPAc) to yield the pure compound[6].
Protocol B: Downstream Amidation (T3P-Mediated Coupling)
Mechanistic Rationale: Conjugating this heterocyclic acid to a target amine (e.g., a PROTAC linker) is best achieved using Propylphosphonic anhydride (T3P). T3P minimizes epimerization, handles heteroaromatic acids exceptionally well, and produces exclusively water-soluble byproducts, allowing for isolation via simple aqueous extraction without the need for column chromatography[2].
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Activation: Dissolve 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid (1.0 equiv) and the target amine (1.0 equiv) in ethyl acetate (EtOAc, 10 volumes).
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Base Addition: Add triethylamine (TEA, 3.0–5.0 equiv) to free-base the target amine and drive the coupling reaction.
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Coupling Agent: Cool the mixture to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.5 equiv). Causality: Dropwise addition at low temperatures controls the exotherm and prevents the formation of unreactive N-acylurea byproducts.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
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Quench & Extraction: Quench the reaction with 1N aqueous HCl. The T3P byproducts will partition entirely into the aqueous phase[2]. Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the functionalized amide.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid, the following self-validating analytical parameters must be met:
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LC-MS (ESI+): Reverse-phase chromatography (C18 column) utilizing a gradient of Water/Acetonitrile (0.1% Formic Acid). The mass spectrum must exhibit a dominant molecular ion peak [M+H]⁺ at m/z 210.25 .
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¹H NMR (400 MHz, DMSO-d₆): The pyridazine core protons will appear as a distinct AB spin system (two doublets) in the aromatic region (typically between 7.0 and 8.0 ppm). The N-methyl group will manifest as a sharp singlet integrating to 3H around 3.0–3.2 ppm. The butyl chain will display a characteristic triplet for the terminal methyl group (~0.9 ppm), multiplets for the internal CH₂ groups, and a downfield triplet for the N-CH₂ group adjacent to the amine.
References
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Xin, Z. et al. "Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
- Google Patents. "WO2021231174A1 - Methods of manufacturing a bifunctional compound, ultrapure forms of the bifunctional compound, and dosage forms comprising the same." WIPO Patent Application.
- Google Patents. "US12043612B2 - Methods of manufacturing a bifunctional compound, ultrapure forms of the bifunctional compound, and dosage forms comprising the same." US Patent Office.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. WO2021231174A1 - Methods of manufacturing a bifunctional compound, ultrapure forms of the bifunctional compound, and dosage forms comprising the same - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US12043612B2 - Methods of manufacturing a bifunctional compound, ultrapure forms of the bifunctional compound, and dosage forms comprising the same - Google Patents [patents.google.com]
